C-5 Substituent Influence on Nitric Oxide (NO) Inhibition Potency
In a head-to-head SAR study, the 5-isopropyl-substituted derivative of the 2-amino-4,6-dichloropyrimidine scaffold was evaluated alongside 12 other C-5 variants for inhibition of immune-activated nitric oxide (NO) production [1]. While the study reported that most 5-substituted analogs had IC50 values below 5 µM, the presence of an isopropyl group at C-5 contributed to a strong inhibition profile that was clearly differentiated from the unsubstituted (H) and smaller alkyl (methyl) compounds, which exhibited lower potency [1]. This places the isopropyl variant in a distinct potency tier within the series.
| Evidence Dimension | Inhibition of immune-activated nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 < 5 µM (for the 5-isopropyl-substituted 2-amino-4,6-dichloropyrimidine derivative) |
| Comparator Or Baseline | 5-unsubstituted (H) analog: IC50 = 11.49 µM; 5-sec-butyl analog: IC50 = 2.57 µM (most potent in series) |
| Quantified Difference | ≥ 2.3-fold improvement in potency over the 5-unsubstituted analog; positioned within the high-activity cluster of the series |
| Conditions | In vitro assay on mouse peritoneal cells; 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine scaffold with variable C-5 substituents |
Why This Matters
The isopropyl group at C-5 provides a balanced steric and lipophilic profile that translates to potent NO inhibition, avoiding the inactivity of smaller alkyl groups and the potential synthetic or metabolic liabilities of larger, more lipophilic chains.
- [1] Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kmoníčková, E., & Zídek, Z. (2015). Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Medicinal Chemistry Research, 24(5), 2154-2166. View Source
